molecular formula C17H27NO B14185039 Morpholine, 4-(1-phenyl-1-propylbutyl)- CAS No. 835654-16-5

Morpholine, 4-(1-phenyl-1-propylbutyl)-

Cat. No.: B14185039
CAS No.: 835654-16-5
M. Wt: 261.4 g/mol
InChI Key: WSMXTFWXWZUTNL-UHFFFAOYSA-N
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Description

Morpholine, 4-(1-phenyl-1-propylbutyl)-: is a synthetic organic compound that belongs to the class of morpholine derivatives. Morpholine itself is a heterocyclic amine with both amine and ether functional groups. This specific derivative is characterized by the substitution of the morpholine ring with a 1-phenyl-1-propylbutyl group, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1-phenyl-1-propylbutyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as morpholine and 1-phenyl-1-propylbutyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the morpholine, making it more nucleophilic.

    Nucleophilic Substitution: The deprotonated morpholine reacts with 1-phenyl-1-propylbutyl chloride in a nucleophilic substitution reaction, resulting in the formation of Morpholine, 4-(1-phenyl-1-propylbutyl)-.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Morpholine, 4-(1-phenyl-1-propylbutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-(1-phenyl-1-propylbutyl)- has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and as a corrosion inhibitor in industrial processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-phenyl-1-propylbutyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    Morpholine: The parent compound with a simpler structure.

    4-(1-phenyl-1-propyl)-morpholine: A closely related compound with a different substitution pattern.

    N-phenylmorpholine: Another derivative with a phenyl group attached to the nitrogen atom.

Uniqueness: Morpholine, 4-(1-phenyl-1-propylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in pharmaceutical research.

Properties

CAS No.

835654-16-5

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

4-(4-phenylheptan-4-yl)morpholine

InChI

InChI=1S/C17H27NO/c1-3-10-17(11-4-2,16-8-6-5-7-9-16)18-12-14-19-15-13-18/h5-9H,3-4,10-15H2,1-2H3

InChI Key

WSMXTFWXWZUTNL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C1=CC=CC=C1)N2CCOCC2

Origin of Product

United States

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